![molecular formula C5H5NO3 B13296773 [(Prop-2-yn-1-yl)carbamoyl]formic acid](/img/structure/B13296773.png)
[(Prop-2-yn-1-yl)carbamoyl]formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Prop-2-yn-1-yl)carbamoyl]formic acid is a chemical compound with the molecular formula C₅H₅NO₃ It is known for its unique structure, which includes a prop-2-yn-1-yl group attached to a carbamoyl formic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Prop-2-yn-1-yl)carbamoyl]formic acid typically involves the reaction of prop-2-yn-1-amine with formic acid derivatives under controlled conditions. One common method includes the use of formic acid and a dehydrating agent to facilitate the formation of the carbamoyl group. The reaction is usually carried out under mild conditions to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(Prop-2-yn-1-yl)carbamoyl]formic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from reactions of this compound include substituted carbamoyl derivatives, amines, and oxides, depending on the type of reaction and reagents used.
Scientific Research Applications
[(Prop-2-yn-1-yl)carbamoyl]formic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(Prop-2-yn-1-yl)carbamoyl]formic acid involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These ROS play a crucial role in its biological activities, including cytotoxic effects on cancer cells.
Comparison with Similar Compounds
[(Prop-2-yn-1-yl)carbamoyl]formic acid can be compared with other similar compounds, such as:
N-(Prop-2-yn-1-yl)anilines: These compounds also contain a prop-2-yn-1-yl group and exhibit similar reactivity and applications.
Propargyl derivatives: Compounds bearing propargyl groups are known for their wide range of biological activities and applications in organic synthesis.
Indole derivatives: These compounds share some structural similarities and are studied for their diverse biological activities.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C5H5NO3 |
|---|---|
Molecular Weight |
127.10 g/mol |
IUPAC Name |
2-oxo-2-(prop-2-ynylamino)acetic acid |
InChI |
InChI=1S/C5H5NO3/c1-2-3-6-4(7)5(8)9/h1H,3H2,(H,6,7)(H,8,9) |
InChI Key |
TYOOIDURYVDUAA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13296697.png)
![2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol](/img/structure/B13296705.png)
![2-{[(2-Methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13296713.png)
![(2E)-3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13296736.png)
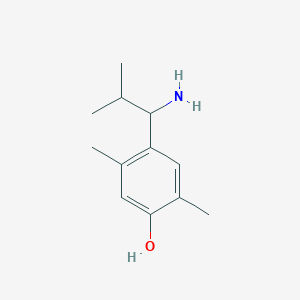
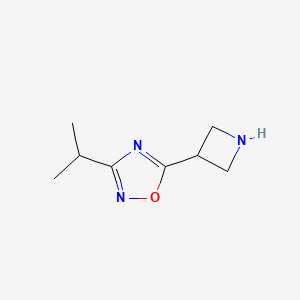
![1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol](/img/structure/B13296742.png)

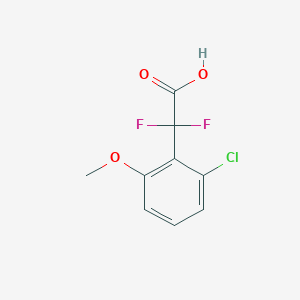
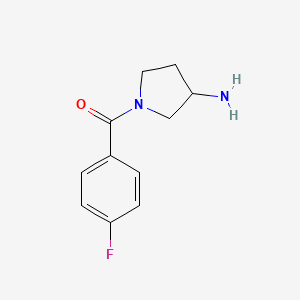


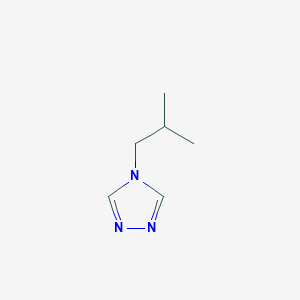
![N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B13296782.png)
